3-(4-(hydroxymethyl)phenoxy)phenol chemical properties and structure
3-(4-(hydroxymethyl)phenoxy)phenol chemical properties and structure
An In-depth Technical Guide to the Structure and Chemical Properties of 4-(3-(hydroxymethyl)phenoxy)phenol for Drug Discovery Applications
Introduction: The Diphenyl Ether Scaffold in Medicinal Chemistry
The diphenyl ether moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique combination of properties—conformational flexibility imparted by the ether linkage, metabolic stability, and the ability to position two aromatic rings in specific spatial orientations—makes it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific, functionalized diphenyl ether, 4-(3-(hydroxymethyl)phenoxy)phenol (CAS 63987-19-9), a molecule holding potential as a versatile building block for drug development professionals. While the initial query specified the isomeric structure 3-(4-(hydroxymethyl)phenoxy)phenol, the preponderance of available scientific data corresponds to the CAS-registered 4-(3-(hydroxymethyl)phenoxy)phenol. This document will focus on the latter while acknowledging the properties are likely to be similar across isomers. We will delve into its structural features, physicochemical properties, analytical characterization, plausible synthetic routes, and its potential as a scaffold for creating targeted therapeutic agents.
Structural Elucidation and Core Identifiers
4-(3-(hydroxymethyl)phenoxy)phenol is a diaryl ether characterized by a phenol ring linked via an ether oxygen to a benzyl alcohol moiety at the meta position. This arrangement provides distinct functional groups—a phenolic hydroxyl, a primary alcohol, and two aromatic rings—that serve as key handles for chemical modification and as potential interaction points with biological targets.
Caption: 2D Structure of 4-(3-(hydroxymethyl)phenoxy)phenol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-[3-(hydroxymethyl)phenoxy]phenol | [1] |
| CAS Number | 63987-19-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | [1] |
| InChIKey | PJOAGCNCAOJNKZ-UHFFFAOYSA-N |[1] |
Physicochemical Properties for Drug Discovery
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The computed properties for 4-(3-(hydroxymethyl)phenoxy)phenol suggest a compound with favorable characteristics for a drug scaffold, occupying a desirable space between hydrophilicity and lipophilicity.
Table 2: Computed Physicochemical Properties
| Property | Value | Implication in Drug Development | Source |
|---|---|---|---|
| Molecular Weight | 216.23 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favorable for oral bioavailability. | [1][2] |
| Exact Mass | 216.078644 Da | Crucial for high-resolution mass spectrometry identification. | [1][2] |
| XLogP3 | 2.1 | Indicates balanced lipophilicity, suggesting potential for good absorption and membrane permeability. | [2] |
| H-Bond Donor Count | 2 | The two hydroxyl groups can engage in crucial hydrogen bonding with target proteins. | [2] |
| H-Bond Acceptor Count | 3 | The ether oxygen and two hydroxyl oxygens can accept hydrogen bonds. | [2] |
| Rotatable Bond Count | 3 | Provides conformational flexibility to adapt to binding pockets, while being low enough to avoid large entropic penalties upon binding. | [2] |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | Suggests good potential for cell permeability and oral bioavailability (typically <140 Ų). |[1][2] |
Spectroscopic & Analytical Characterization (Predicted)
For any synthesized compound, rigorous analytical confirmation is paramount. While specific experimental spectra for this molecule are not widely published, its structure allows for the confident prediction of its spectral characteristics. This section serves as a practical guide for researchers aiming to identify and characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Region (δ 6.5-7.5 ppm): A complex series of multiplets would appear, corresponding to the 8 protons on the two benzene rings. Protons on the phenol ring will be influenced by the electron-donating -OH and -OAr groups, likely appearing more upfield. Protons on the benzyl alcohol ring will be influenced by the -OAr and -CH₂OH groups.
-
Benzylic Protons (δ ~4.6 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, or a doublet if coupled to the adjacent hydroxyl proton (coupling may be absent in solvents like D₂O). Its position is downfield due to the adjacent oxygen and aromatic ring.
-
Hydroxyl Protons (variable): The phenolic -OH and alcoholic -OH protons will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The phenolic proton is typically more downfield (δ ~9-10 ppm) than the alcoholic proton (δ ~2-5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum should show 13 distinct signals.
-
Aromatic Carbons (δ 110-160 ppm): A total of 12 signals are expected. The carbons directly attached to oxygen atoms (C-O) will be the most downfield in this region.
-
Benzylic Carbon (δ ~65 ppm): The carbon of the -CH₂OH group is expected in this region, shifted downfield by the attached oxygen.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.[3][4]
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups of the phenol and the primary alcohol.[3]
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹, confirming the presence of aromatic rings.[5]
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp peaks of variable intensity in this region are characteristic of the benzene ring vibrations.
-
C-O Stretch (1200-1300 cm⁻¹ and 1000-1075 cm⁻¹): Two distinct C-O stretching bands are anticipated. A strong band around 1230-1260 cm⁻¹ is indicative of the aryl-ether linkage and the phenolic C-O bond.[4] A separate strong band around 1050 cm⁻¹ would correspond to the C-O stretch of the primary alcohol.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A strong peak at m/z = 216 is expected, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways would include:
-
Loss of H₂O (m/z 198): Dehydration from the alcohol.
-
Loss of CH₂OH (m/z 185): Cleavage of the hydroxymethyl group (benzylic cleavage).
-
Ether Bond Cleavage: Scission of the C-O-C ether bond, leading to fragments corresponding to the individual substituted phenolic rings.
-
Synthesis and Reactivity
A robust and scalable synthetic route is essential for producing sufficient quantities of a compound for research and development. While a specific published procedure for this exact molecule is scarce, a plausible route can be designed based on established organometallic coupling reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the central ether bond, which points to an Ullmann condensation or a Williamson ether synthesis as the key bond-forming step.
Caption: Retrosynthetic analysis via Ullmann condensation.
Proposed Synthetic Protocol: Ullmann Condensation
This protocol describes a well-established method for forming diaryl ethers, which is a reliable choice for this target molecule.[6]
Objective: To synthesize 4-(3-(hydroxymethyl)phenoxy)phenol from 4-methoxyphenol and 3-bromobenzyl alcohol. A methoxy group is used as a protecting group for the phenol, which can be cleaved in the final step.
Step 1: Ullmann Condensation
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add 3-bromobenzyl alcohol (1.0 eq), 4-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as L-proline (0.2 eq).
-
Add a high-boiling point polar aprotic solvent, such as DMSO or DMF.[7]
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Rationale: The copper catalyst facilitates the coupling between the aryl bromide and the phenoxide, formed in situ by the base. The ligand stabilizes the copper catalyst and improves reaction efficiency.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product, 4-(3-(hydroxymethyl)phenoxy)anisole, by column chromatography on silica gel.
-
Rationale: This standard aqueous work-up removes the inorganic salts and the polar solvent. Chromatography separates the desired product from unreacted starting materials and byproducts.
Step 3: Demethylation
-
Dissolve the purified product from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong Lewis acid, such as boron tribromide (BBr₃) (1.5 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Rationale: BBr₃ is a classic and effective reagent for cleaving aryl methyl ethers to reveal the free phenol.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Perform an aqueous work-up and purify the final product, 4-(3-(hydroxymethyl)phenoxy)phenol, by column chromatography or recrystallization.
Chemical Reactivity
The molecule possesses three primary sites for further chemical modification:
-
Phenolic Hydroxyl: This is the most acidic proton. It can be readily deprotonated to form a phenoxide, a potent nucleophile for alkylation or acylation reactions.
-
Alcoholic Hydroxyl: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution.
-
Aromatic Rings: Both rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the positions of substitution will be directed by the existing groups.
Biological Context and Drug Development Potential
While this specific molecule is not an approved drug, its substructures are prevalent in biologically active compounds, and it has been identified as a key intermediate in the synthesis of potential therapeutics.
-
Antimalarial Agents: 4-(3-(hydroxymethyl)phenoxy)phenol is explicitly mentioned as an intermediate used in synthesizing inhibitors of the tautomerase activity of the macrophage migration inhibitory factor (MIF) in Plasmodium falciparum, the parasite responsible for malaria.[8] This highlights its direct relevance in developing novel treatments for infectious diseases.
-
Scaffold for Further Development: The true value of this molecule lies in its utility as a chemical scaffold. Phenol and diphenyl ether derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[9][10][11] The dual hydroxyl functionality allows for the creation of diverse libraries of compounds through parallel synthesis.
Caption: Potential modification sites for drug discovery.
Conclusion
4-(3-(hydroxymethyl)phenoxy)phenol is a well-defined chemical entity with a compelling profile for researchers in drug discovery. Its physicochemical properties fall within a favorable range for developing orally bioavailable drugs. Its structure, confirmed through predictable spectroscopic signatures, offers multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. Supported by plausible and scalable synthetic strategies and its documented use as an intermediate for antimalarial agents, this diphenyl ether derivative stands out as a high-potential scaffold for the generation of novel and effective therapeutics.
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